molecular formula C29H27N3O7 B11065470 (2E)-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-3-(4-nitrophenyl)prop-2-enamide

(2E)-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-3-(4-nitrophenyl)prop-2-enamide

Cat. No.: B11065470
M. Wt: 529.5 g/mol
InChI Key: MOGJQHMFOHMMSH-JXMROGBWSA-N
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Description

The compound (2E)-N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}-3-(4-NITROPHENYL)ACRYLAMIDE is a complex organic molecule characterized by its unique structure, which includes multiple methoxy groups, an isoquinoline moiety, and a nitrophenyl acrylamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}-3-(4-NITROPHENYL)ACRYLAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline derivative, followed by the introduction of methoxy groups through methylation reactions. The final step involves the formation of the acrylamide moiety through a condensation reaction with 4-nitrophenylacrylic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}-3-(4-NITROPHENYL)ACRYLAMIDE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the nitro group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

(2E)-N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}-3-(4-NITROPHENYL)ACRYLAMIDE: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which (2E)-N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}-3-(4-NITROPHENYL)ACRYLAMIDE exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}-3-(4-NITROPHENYL)ACRYLAMIDE: is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C29H27N3O7

Molecular Weight

529.5 g/mol

IUPAC Name

(E)-N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-3-(4-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C29H27N3O7/c1-36-25-14-19-11-12-30-24(22(19)16-27(25)38-3)13-20-15-26(37-2)28(39-4)17-23(20)31-29(33)10-7-18-5-8-21(9-6-18)32(34)35/h5-12,14-17H,13H2,1-4H3,(H,31,33)/b10-7+

InChI Key

MOGJQHMFOHMMSH-JXMROGBWSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3NC(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-])OC)OC)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3NC(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-])OC)OC)OC

Origin of Product

United States

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